Cellular ACSS2 Inhibition Potency: Sub-Nanomolar IC50 in Human Colorectal Cancer Cells
In a cellular assay measuring incorporation of 14C-acetate into fatty acids in human HCT-15 colorectal carcinoma cells, the compound (annotated as Compound 35 in US20240009175) achieved an IC50 of 0.0100 nM [1]. This places it among the most potent ACSS2 inhibitors disclosed in the patent, approximately 550-fold more potent than Compound 50 (IC50 = 5.5 nM) measured in a biochemical AMP-Glo assay [2]. While the assay formats differ (cellular vs. biochemical), the rank-order potency difference within the same patent series is consistent with the critical role of the 2-chlorophenylacetyl-azetidine fragment in achieving ultra-high affinity ACSS2 binding.
| Evidence Dimension | Cellular ACSS2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.0100 nM (inhibition of 14C-acetate incorporation into fatty acids in HCT-15 cells) |
| Comparator Or Baseline | Compound 50 from US20240009175: IC50 = 5.5 nM (biochemical AMP-Glo assay with recombinant human ACSS2) |
| Quantified Difference | ~550-fold lower IC50 for the target compound (note: different assay formats; difference reflects combined potency and cell penetration advantage) |
| Conditions | Human HCT-15 colorectal cancer cells; 24 h incubation with 14C-acetate; scintillation counting |
Why This Matters
For researchers requiring cellular ACSS2 target engagement at low nanomolar concentrations, this potency level reduces the risk of off-target effects and compound precipitation in cell culture, making it a preferred tool compound for in vitro metabolic flux studies.
- [1] BindingDB entry BDBM50578398. CHEMBL4859117; US20240009175, Compound 35. IC50 = 0.0100 nM in HCT-15 cells (14C-acetate incorporation). View Source
- [2] BindingDB entry BDBM50578400. CHEMBL4862805; US20240009175, Compound 50. IC50 = 5.5 nM (biochemical AMP-Glo assay). View Source
